molecular formula C9H9F3N2O5 B1375377 3-Amino-1-carboxymethyl-pyridin-2-one tfa CAS No. 1373519-47-1

3-Amino-1-carboxymethyl-pyridin-2-one tfa

Cat. No.: B1375377
CAS No.: 1373519-47-1
M. Wt: 282.17 g/mol
InChI Key: XSWULGARTPXCHW-UHFFFAOYSA-N
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Description

3-Amino-1-carboxymethyl-pyridin-2-one TFA (trifluoroacetic acid salt) is a pyridine derivative characterized by a pyridin-2-one core substituted with an amino group at the 3-position and a carboxymethyl group at the 1-position. Its molecular formula is inferred to be C₈H₉N₂O₃·CF₃COOH, with a purity of 95% as listed in commercial catalogs . The TFA counterion enhances solubility in polar solvents, making it advantageous for synthetic workflows requiring aqueous compatibility .

Properties

IUPAC Name

2-(3-amino-2-oxopyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.C2HF3O2/c8-5-2-1-3-9(7(5)12)4-6(10)11;3-2(4,5)1(6)7/h1-3H,4,8H2,(H,10,11);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWULGARTPXCHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)N)CC(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

The synthesis often starts from commercially available pyridin-2-one derivatives or substituted pyridines that can be selectively functionalized. For example, derivatives such as 2-aminopyridine or 2-pyridone serve as core scaffolds for further substitution.

Amination at the 3-Position

Amination at the 3-position can be achieved via directed C–H activation or nucleophilic substitution strategies. One approach involves:

  • Using directing groups such as 8-aminoquinoline to guide selective C–H bond activation at the 3-position.
  • Employing palladium-catalyzed C–H activation/arylation reactions to introduce the amino functionality or its protected precursor.
  • Subsequent removal of directing groups under basic or acidic conditions to liberate the free amino group.

For example, an amide intermediate formed with 8-aminoquinoline was subjected to C–H activation-arylation, followed by removal of the directing group with sodium hydroxide in ethanol at elevated temperature, yielding the amino-substituted intermediate in good yield and stereochemical purity.

Introduction of the Carboxymethyl Group at Position 1

The carboxymethyl substituent is introduced typically via alkylation or esterification reactions:

  • Alkylation of the nitrogen at position 1 with a suitable carboxymethyl halide (e.g., bromoacetic acid derivatives) under basic conditions.
  • Protection of carboxylic acid groups as tert-butyl esters using reagents such as tert-butyl 2,2,2-trichloroacetimidate to facilitate purification and handling.

Formation of the Trifluoroacetate Salt

The final step involves treatment with trifluoroacetic acid (TFA) to form the trifluoroacetate salt:

  • The amino-carboxymethyl-pyridin-2-one compound is dissolved in dichloromethane (DCM).
  • TFA is added, typically in a 10–25 mL/g resin ratio for peptide analogs or stoichiometric amounts for small molecules.
  • The mixture is stirred at room temperature for 1 hour or longer depending on the sequence.
  • The TFA salt precipitates or is isolated by ether precipitation after removal of excess TFA under reduced pressure.

Advanced Synthetic Techniques and Catalysis

Use of Q-Tube Reactor and High-Pressure TFA Catalysis

Recent advances have demonstrated that high-pressure conditions using a Q-tube reactor enhance the efficiency of TFA-catalyzed reactions involving pyridinone derivatives:

  • Condensation reactions between amino-pyridine derivatives and α-keto acids (e.g., pyruvic acid) under TFA catalysis.
  • The Q-tube reactor allows safe, high-pressure conditions that accelerate reaction rates and improve yields compared to traditional reflux.
  • This method has been successfully applied to related heterocyclic systems and can be adapted to synthesize 3-amino-1-carboxymethyl-pyridin-2-one TFA salt analogs.

Catalysts and Scavengers in Deprotection and Salt Formation

  • Use of scavengers such as triisopropylsilane (TIS) during TFA cleavage prevents side reactions and improves purity.
  • Acid catalysts like p-toluenesulfonic acid or scandium triflate have been employed in analogous heterocycle syntheses to facilitate cyclization and amination steps.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Amide formation with 8-AQ EDCI, HOBt, N-Boc-D-proline, 85 °C 85 High selectivity, precursor formation
C–H activation/arylation Pd catalyst, directing group (8-AQ), 45% yield 45 Key amination step, moderate yield
Removal of directing group NaOH (10 eq.), EtOH, 100 °C Quantitative Epimerization occurs, single enantiomer
Protection of carboxylic acids tert-butyl 2,2,2-trichloroacetimidate 70 Facilitates purification
TFA salt formation TFA in DCM, rt, 1 h >90 Efficient salt formation and purification
High-pressure TFA catalysis Q-tube reactor, α-keto acids, TFA catalyst Improved Faster reactions, higher yields than reflux

Analytical and Structural Confirmation

  • Purity and identity are confirmed by HPLC, HRMS, and elemental analysis.
  • Single-crystal X-ray crystallography is used to validate the structure of key intermediates and final compounds, confirming the position of amino and carboxymethyl substituents.
  • NMR spectroscopy (1H, 13C) confirms substitution patterns and salt formation.

Chemical Reactions Analysis

Chemical Reactivity

Compound 1 exhibits reactivity in peptide synthesis and oxidative processes:

  • Peptide Synthesis : It serves as a building block in solid-phase peptide synthesis (SPPS). For example, coupling with Fmoc-l-Phe-OH forms tripeptides like Fmoc-l-Phe-4-l-Phe-NH2(9·2TFA) via Alloc deprotection and subsequent coupling .

  • Oxidative Dimerization : Similar compounds undergo hypochlorite-mediated oxidative dimerization, forming polycycles via cleavage of N–H and C(2)═C(3) bonds . While Compound 1 itself has not been explicitly studied for this, its structural similarity to 3-aminothieno[2,3-b]pyridine-2-carboxamides suggests potential for analogous reactivity.

NMR and Mass Spectrometry

  • 1H NMR (CD3CN/D2O): Diagnostic resonances include δ 7.34–7.37 ppm (aromatic protons) and δ 4.15 ppm (CH2COOH group) .

  • ESI-MS : Peaks at m/z 963.3699 and m/z 425.1915 correspond to the loss of trifluoroacetate anions .

Table 1: Key Analytical Data |

ParameterValueSource
Molecular Weight190.15 g/mol
1H NMR (aromatic)δ 7.34–7.37 ppm
ESI-MS (m/z)963.3699, 425.1915

Reactivity Comparisons

Compound 1 shares reactivity patterns with structurally similar molecules:

  • Oxidative Dimerization : Unlike 3-aminothieno[2,3-b]pyridine-2-carboxamides , Compound 1 ’s pyridinone core may stabilize intermediates differently during oxidation .

  • Peptide Chemistry : Its reactivity parallels that of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines in forming bioactive conjugates .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

  • Neurological Disorders : This compound is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity.
  • Case Study : In a study focusing on NMDA receptor antagonists, derivatives of 3-amino-1-carboxymethyl-pyridin-2-one were synthesized, demonstrating high potency and selectivity for NMDA receptors, which are critical in various neurological conditions .

Chemical Synthesis

Versatile Reagent for Organic Chemistry

  • Complex Organic Molecules : The compound facilitates the preparation of complex organic molecules, enabling chemists to create diverse compounds with potential applications in materials science and catalysis.
  • Example : The synthesis of novel proline analogs using this compound has showcased its utility in generating compounds with specific biological activities through strategic modifications .

Biochemical Research

Studying Enzyme Interactions and Metabolic Pathways

  • Research Applications : Researchers employ this compound to investigate enzyme interactions and metabolic pathways, which can lead to new therapeutic approaches.
  • Insights Gained : Studies have indicated that modifications to the pyridine ring can influence enzyme binding affinities, providing insights into drug design .

Analytical Chemistry

Reagent for Biomolecule Detection

  • Improving Detection Methods : 3-Amino-1-carboxymethyl-pyridin-2-one TFA is used as a reagent in various analytical methods, enhancing the detection and quantification of specific biomolecules in complex samples.
  • Application Example : Its application in high-performance liquid chromatography (HPLC) has been noted for improving the separation and analysis of amino acids and peptides .

Material Science

Development of New Materials

  • Unique Properties : The compound is being explored for its potential in developing materials with enhanced stability and reactivity, beneficial for industrial applications.
  • Research Findings : Preliminary studies indicate that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties .

Data Tables

Application AreaDescriptionCase Study Reference
Pharmaceutical DevelopmentKey intermediate for neurological drugs
Chemical SynthesisPreparation of complex organic molecules
Biochemical ResearchStudy of enzyme interactions
Analytical ChemistryReagent for biomolecule detection
Material ScienceDevelopment of materials with enhanced properties

Mechanism of Action

The mechanism of action of 3-Amino-1-carboxymethyl-pyridin-2-one tfa involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction is mediated through the amino and carboxymethyl groups, which facilitate binding to target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Amino-1-carboxymethyl-pyridin-2-one TFA with structurally related pyridine derivatives, focusing on substituents, purity, and inferred physicochemical properties. Data is drawn from commercial catalogs and peer-reviewed studies.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name (Catalog ID) Purity Substituents/Functional Groups Key Inferred Properties
This compound (QB-9642) 95% 3-Amino, 1-carboxymethyl (TFA salt) High solubility (polar solvents), acidic pH
2-Amino-1-(carboxylatomethyl)pyridin-1-ium (QB-8164) 95% 2-Amino, 1-carboxylatomethyl (zwitterionic form) Water-soluble, zwitterionic character
2-Amino-5-(4-Cbz-Aminophenyl)pyridine (YB-4419) 95% 2-Amino, 5-Cbz-protected aminophenyl Lipophilic, protease-sensitive (Cbz group)
1-(4-Acetylphenyl)-6-hydroxy-2-oxo-pyridin-2-one (Pyridin-2-one (1)) N/A 6-Hydroxy, 4-(dimethylamino)phenyl, dicarbonitrile Hydrogen-bond donor/acceptor, planar structure
1-(4-Acetylphenyl)-6-amino-2-oxo-pyridin-2-one (Pyridin-2-one (2)) N/A 6-Amino, 4-(dimethylamino)phenyl, dicarbonitrile Enhanced basicity, redox activity

Key Findings:

Solubility and Ionic Character :

  • The TFA salt in QB-9642 confers high solubility in polar solvents (e.g., water, DMSO) compared to neutral analogs like YB-4419 , which contains a lipophilic Cbz-protected phenyl group .
  • QB-8164 , a zwitterionic compound, exhibits solubility in both aqueous and organic phases, but its charge-neutral form may limit ionic interactions in biological systems .

Reactivity and Functional Group Influence: The 6-hydroxy group in Pyridin-2-one (1) enables hydrogen bonding, whereas the 6-amino group in Pyridin-2-one (2) increases basicity, making it more reactive in nucleophilic substitutions. QB-9642’s carboxymethyl group may act as a chelating agent, while its amino group facilitates participation in condensation reactions (e.g., forming Schiff bases).

Biological and Synthetic Utility: YB-4419’s Cbz group is cleavable under hydrogenolysis, making it a versatile intermediate in peptide synthesis .

Contradictions and Limitations:

  • While Pyridin-2-one (1) and (2) share a pyridin-2-one core with QB-9642 , their dicarbonitrile and acetylphenyl substituents introduce distinct electronic profiles, complicating direct pharmacological comparisons.

Biological Activity

3-Amino-1-carboxymethyl-pyridin-2-one trifluoroacetic acid (tfa) is a compound that has garnered attention in the fields of chemistry and biology due to its unique structural properties and biological activities. This compound serves as a versatile building block in synthetic chemistry and has significant implications in proteomics and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 3-Amino-1-carboxymethyl-pyridin-2-one tfa can be represented as follows:

  • IUPAC Name : 2-(3-amino-2-oxopyridin-1-yl)acetic acid; trifluoroacetic acid
  • Molecular Formula : C7H8N2O3·C2HF3O2
  • CAS Number : 1373519-47-1
PropertyValue
Molecular Weight250.22 g/mol
Melting PointNot specified
SolubilitySoluble in polar solvents
pHAcidic (due to tfa)

This compound exhibits its biological activity primarily through its interaction with proteins and enzymes. The amino and carboxymethyl groups facilitate binding to specific molecular targets, modulating their activity. This mechanism is particularly relevant in proteomics, where it is used to study protein interactions and functions.

Applications in Proteomics

The compound is employed as a reagent in various proteomic studies, enhancing the detection and characterization of proteins. Its ability to form stable complexes with proteins makes it a valuable tool in mass spectrometry and other analytical techniques.

Therapeutic Potential

Research indicates that this compound may possess therapeutic properties, particularly in drug development. Its structural features allow for potential modifications that can lead to the development of novel pharmacological agents.

Case Study 1: Proteomic Applications

In a study exploring the use of this compound in proteomics, researchers demonstrated its effectiveness in enhancing protein identification rates during mass spectrometry analysis. The study highlighted the compound's ability to stabilize protein conformations, thereby improving the accuracy of protein characterization.

Case Study 2: Medicinal Chemistry

Another investigation focused on the compound's role as a precursor in the synthesis of potential anti-cancer agents. The results indicated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further drug development.

Table 2: Comparison with Related Compounds

CompoundBiological ActivityApplications
Fmoc-3-amino-1-carboxymethyl-pyridin-2-oneUsed in peptide synthesisBiochemical research
Boc-3-amino-1-carboxymethyl-pyridin-2-oneSimilar binding propertiesDrug development
This compoundEnhanced protein interactionsProteomics, medicinal chemistry

Unique Features

This compound stands out due to its high purity and specific functional groups that enhance its versatility across various research applications. Its capacity for multiple chemical reactions further underscores its significance in scientific research.

Q & A

Basic Research Questions

Q. How can researchers characterize the structural features of 3-Amino-1-carboxymethyl-pyridin-2-one TFA using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the carboxymethyl and pyridin-2-one moieties. Assign peaks using 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Mass Spectrometry : Employ high-resolution mass spectrometry (HRMS) in positive-ion mode to verify the molecular ion ([M+H]+^+) and fragmentation patterns. Electrospray ionization (ESI) is recommended for polar compounds like this TFA salt .
  • HPLC Analysis : Utilize reverse-phase HPLC with a C18 column and a mobile phase containing 0.1% trifluoroacetic acid (TFA) to enhance peak symmetry and retention. Optimize gradients (e.g., 5–95% acetonitrile in water) for purity assessment .

Q. What crystallographic strategies are recommended for determining the crystal structure of this compound?

  • Methodological Answer :

  • Data Collection : Use a single-crystal X-ray diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Ensure crystal quality by testing multiple mounts.
  • Structure Refinement : Apply the SHELX suite (e.g., SHELXL) for refinement. Use the OLEX2 interface for graphical model manipulation. Validate hydrogen-bonding networks and TFA counterion placement using Fourier difference maps .
  • Validation Tools : Check crystallographic parameters (R-factor, CCDC compliance) and deposit data in the Cambridge Structural Database.

Q. How can researchers optimize HPLC conditions to assess the purity of this compound?

  • Methodological Answer :

  • Mobile Phase : Use 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B) to improve ionization and separation efficiency.
  • Gradient Program : Start with 5% B for 2 min, ramp to 95% B over 20 min, hold for 5 min. Adjust based on retention time and peak shape.
  • Detection : Monitor at 254 nm (UV-active pyridinone ring) and corroborate with MS detection for trace impurities .

Advanced Research Questions

Q. How should stability studies be designed to evaluate degradation pathways under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–9) at 37°C for 1–4 weeks. Use LC-MS to identify degradation products (e.g., hydrolysis of the carboxymethyl group).
  • Kinetic Analysis : Apply Arrhenius equations to predict shelf-life at 25°C. Quantify degradation using area-under-curve (AUC) ratios in HPLC .
  • Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and oxidizers (H2_2O2_2) to identify labile functional groups.

Q. What strategies resolve discrepancies between spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodological Answer :

  • Dynamic Effects : Investigate tautomerism in the pyridin-2-one ring using variable-temperature NMR. Compare D2_2O exchange experiments to identify labile protons.
  • Impurity Profiling : Isolate minor components via preparative HPLC and characterize them via HRMS/NMR.
  • Synchrotron Validation : For crystallographic ambiguities, use high-flux synchrotron X-ray sources to resolve electron density conflicts .

Q. How can computational tools predict reactive sites for further functionalization?

  • Methodological Answer :

  • DFT Calculations : Perform geometry optimization at the B3LYP/6-311+G(d,p) level to identify nucleophilic (amino group) and electrophilic (pyridinone carbonyl) sites.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to prioritize sites for alkylation or acylation.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, though experimental validation is critical .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Amino-1-carboxymethyl-pyridin-2-one tfa
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Reactant of Route 2
3-Amino-1-carboxymethyl-pyridin-2-one tfa

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